N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(pentyloxy)benzamide
Overview
Description
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(pentyloxy)benzamide is a complex organic compound with a molecular structure that includes a benzothiazole ring, a dimethylsulfamoyl group, and a pentyloxybenzamide moiety
Preparation Methods
The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(pentyloxy)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The dimethylsulfamoyl group is then introduced via sulfonation, followed by the attachment of the pentyloxybenzamide moiety through an amide coupling reaction. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentyloxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(pentyloxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research may focus on its potential as a therapeutic agent, exploring its efficacy and safety in preclinical and clinical studies.
Industry: The compound can be used in the development of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring may interact with enzymes or receptors, modulating their activity. The dimethylsulfamoyl group can influence the compound’s solubility and bioavailability, while the pentyloxybenzamide moiety may enhance its binding affinity to target molecules. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(pentyloxy)benzamide can be compared with other similar compounds, such as:
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethylsulfonyl)benzamide: This compound has an ethylsulfonyl group instead of a pentyloxy group, which may affect its chemical and biological properties.
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide: This compound has a butanamide moiety, which may influence its solubility and reactivity.
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methoxybenzamide: The presence of a methoxy group can alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-pentoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-4-5-6-12-28-16-9-7-8-15(13-16)20(25)23-21-22-18-11-10-17(14-19(18)29-21)30(26,27)24(2)3/h7-11,13-14H,4-6,12H2,1-3H3,(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKIOKDABYRVTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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